molecular formula C₂₁H₁₉FN₆O₂ B560019 Lorlatinib CAS No. 1454846-35-5

Lorlatinib

货号 B560019
CAS 编号: 1454846-35-5
分子量: 406.41
InChI 键: IIXWYSCJSQVBQM-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lorlatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have a certain type of abnormal anaplastic lymphoma kinase (ALK) gene . It is also an orally administered inhibitor of ALK and ROS1, two enzymes that play a role in the development of cancer .


Synthesis Analysis

Lorlatinib demonstrated efficacy in patients with anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) in a phase I/II study. This analysis describes the pharmacokinetics (PK) of lorlatinib following single and multiple dosing .


Chemical Reactions Analysis

Lorlatinib plasma exposure increased dose proportionally after single doses of 10–200 mg, and slightly less than dose proportionally after multiple doses. Lorlatinib clearance increased following multiple dosing compared with single dosing, indicating autoinduction .


Physical And Chemical Properties Analysis

Lorlatinib is highly brain penetrant and exhibits autoinduction after multiple dosing. There is no inherent differences in lorlatinib PK between healthy subjects and cancer patients, or between Asian and non-Asian patients .

科学研究应用

  1. ALK-阳性NSCLC中的有效性:Lorlatinib在ALK阳性NSCLC的治疗原发患者和那些在其他ALK酪氨酸激酶抑制剂上进展的患者中显示出显著的整体和颅内活性(Solomon et al., 2018)

  2. 克服药物耐药的作用:Lorlatinib已被发现对ALK阳性NSCLC患者具有耐药其他ALK抑制剂的有效性。在第二代TKI失败后,对ALK突变患者特别有效(Shaw et al., 2019)

  3. 耐药机制和治疗策略:研究已经确定了导致lorlatinib耐药的多种生物学机制,需要在疾病进展时采取新的治疗策略(Recondo et al., 2019)

  4. 与克唑替尼的比较:一项比较lorlatinib与克唑替尼在未经治疗的晚期ALK阳性NSCLC中的研究发现,lorlatinib明显更有效,颅内反应频率更高(Shaw et al., 2020)

  5. 全球批准和发展:Lorlatinib于2018年在日本和美国首次获得全球批准,用于ALK阳性NSCLC的治疗,标志着其临床应用的重要发展(Syed, 2019)

  6. 脑积累和口服可用性:研究已经调查了影响lorlatinib脑积累和口服可用性的因素,包括外流转运体和药物代谢酶的作用(Li et al., 2018)

  7. 不良事件的管理:已研究了Lorlatinib的安全性概况以及其关键不良反应的管理,如高脂血症和中枢神经系统影响,以优化治疗(Bauer et al., 2019)

安全和危害

Lorlatinib may cause serious side effects, including liver problems due to interactions with other medicines, central nervous system (CNS) effects, increases in the cholesterol and triglycerides (lipid) levels in your blood, heart problems, and severe or life-threatening swelling (inflammation) of the lungs during treatment that can lead to death .

属性

IUPAC Name

(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXWYSCJSQVBQM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027944
Record name Lorlatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Non-small cell lung cancer (NSCLC) accounts for up to 85% of lung cancer cases worldwide and remains a particularly difficult to treat condition. The gene rearrangement of anaplastic lymphoma kinase (ALK) is a genetic alteration that drives the development of NSCLC in a number of patients. Ordinarily, ALK is a natural endogenous tyrosine kinase receptor that plays an important role in the development of the brain and elicits activity on various specific neurons in the nervous system. Subsequnetly, lorlatinib is a kinase inhibitor with in vitro activity against ALK and number of other tyrosine kinase receptor related targets including ROS1, TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK. Lorlatinib demonstrated in vitro activity against multiple mutant forms of the ALK enzyme, including some mutations detected in tumors at the time of disease progression on crizotinib and other ALK inhibitors. Moreover, lorlatinib possesses the capability to cross the blood-brain barrier, allowing it to reach and treat progressive or worsening brain metastases as well. The overall antitumor activity of lorlatinib in in-vivo models appears to be dose-dependent and correlated with the inhibition of ALK phosphorylation. Although many ALK-positive metastatic NSCLC patients respond to initial tyrosine kinase therapies, such patients also often experience tumor progression. Various clinical trials performed with lorlatinib, however, have demonstrated its utility to effect tumor regression in ALK-positive metastatic NSCLC patients who experience tumor progression despite current use or having already used various first and second-generation tyrosine kinase inhibitors like crizotinib, alectinib, or ceritinib.
Record name Lorlatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lorlatinib

CAS RN

1454846-35-5
Record name (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorlatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorlatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lorlatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORLATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,600
Citations
BJ Solomon, B Besse, TM Bauer, E Felip… - The Lancet …, 2018 - thelancet.com
… We aimed to analyse the overall and intracranial antitumour activity of lorlatinib in patients … receiving lorlatinib and was excluded from all analyses. Here, we present lorlatinib activity …
Number of citations: 706 www.thelancet.com
AT Shaw, TM Bauer, F de Marinis, E Felip… - … England Journal of …, 2020 - Mass Medical Soc
Background Lorlatinib, a third-generation inhibitor of anaplastic lymphoma kinase (ALK), has antitumor activity in previously treated patients with ALK-positive non–small-cell lung …
Number of citations: 631 www.nejm.org
M Duruisseaux - The Lancet Oncology, 2019 - thelancet.com
… This study establishes lorlatinib as an effective treatment option after crizotinib failure in ROS1-positive patients. A chemotherapy-free crizotinib-lorlatinib sequence is emerging as a …
Number of citations: 11 www.thelancet.com
A Shiba-Ishii, TW Johnson, I Dagogo-Jack… - Nature cancer, 2022 - nature.com
… of lorlatinib-resistant compound ALK mutations in patients, following treatment with lorlatinib, the … We further identify structurally diverse lorlatinib analogs that harbor differential selective …
Number of citations: 13 www.nature.com
AT Shaw, BJ Solomon, R Chiari, GJ Riely… - The Lancet …, 2019 - thelancet.com
… This study shows that lorlatinib has clinical activity in patients with advanced ROS1-positive NSCLC who are ROS1 TKI-naive or who have previously received crizotinib. Marked …
Number of citations: 248 www.thelancet.com
TM Bauer, E Felip, BJ Solomon, H Thurm… - The …, 2019 - academic.oup.com
… lorlatinib via engagement of specific CYP450 enzymes. This article summarizes the clinical experience from lorlatinib … adverse reactions reported with lorlatinib, including hyperlipidemia…
Number of citations: 101 academic.oup.com
YY Syed - Drugs, 2019 - Springer
… This article summarizes the milestones in the development of lorlatinib leading to the first … recommended initial dosage of lorlatinib is 100 mg once daily. Lorlatinib should be taken orally …
Number of citations: 80 link.springer.com
SN Waqar, D Morgensztern - The Lancet Oncology, 2018 - thelancet.com
… Lorlatinib was administered at a dose of 100 mg … lorlatinib as a valuable addition for the treatment of ALK-rearranged tumours. The next step is to define the optimal place for lorlatinib in …
Number of citations: 12 www.thelancet.com
G Recondo, L Mezquita, F Facchinetti, D Planchard… - Clinical Cancer …, 2020 - AACR
… Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) tyrosine … lorlatinib resistance remain unknown. We aimed to characterize the mechanisms of resistance to lorlatinib …
Number of citations: 124 aacrjournals.org
AT Shaw, E Felip, TM Bauer, B Besse… - The Lancet …, 2017 - thelancet.com
… of lorlatinib in patients with advanced ALK-positive or ROS1-positive NSCLC. Lorlatinib was … Overall, lorlatinib showed clinical activity in both patients with ALK-positive and ROS1-…
Number of citations: 616 www.thelancet.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。